molecular formula C23H24N2O3 B11393864 3-[5-(4-methylphenyl)-1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid

3-[5-(4-methylphenyl)-1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B11393864
M. Wt: 376.4 g/mol
InChI Key: OCTUWDHRYXSRKT-UHFFFAOYSA-N
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Description

3-[5-(4-methylphenyl)-1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid is a complex organic compound with a unique structure that includes a pyrrole ring, a propanoic acid group, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-methylphenyl)-1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid typically involves multiple steps, including the formation of the pyrrole ring and the introduction of the substituted phenyl groups. One common method involves the reaction of 4-methylbenzaldehyde with an appropriate amine to form an imine intermediate, which is then cyclized to form the pyrrole ring. The propanoic acid group is introduced through a subsequent reaction with a suitable carboxylic acid derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reactions, efficient catalysts, and scalable reaction conditions to ensure the cost-effective and efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-methylphenyl)-1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[5-(4-methylphenyl)-1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[5-(4-methylphenyl)-1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(4-methylphenyl)-1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid is unique due to its complex structure, which includes multiple functional groups and substituted phenyl rings.

Properties

Molecular Formula

C23H24N2O3

Molecular Weight

376.4 g/mol

IUPAC Name

3-[1-[2-(2-methylanilino)-2-oxoethyl]-5-(4-methylphenyl)pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C23H24N2O3/c1-16-7-9-18(10-8-16)21-13-11-19(12-14-23(27)28)25(21)15-22(26)24-20-6-4-3-5-17(20)2/h3-11,13H,12,14-15H2,1-2H3,(H,24,26)(H,27,28)

InChI Key

OCTUWDHRYXSRKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(N2CC(=O)NC3=CC=CC=C3C)CCC(=O)O

Origin of Product

United States

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